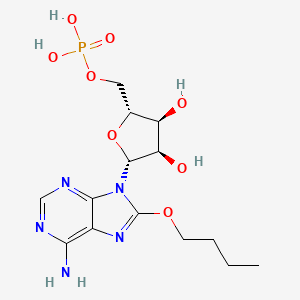
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C13H19NO4S This compound is characterized by the presence of a benzoic acid core substituted with butyl(methyl)amino and methylsulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-aminobenzoic acid with butyl(methyl)amine, followed by sulfonation with methylsulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the butyl(methyl)amino and methylsulfonamido groups into the benzoic acid core in a controlled manner .
Chemical Reactions Analysis
Types of Reactions
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and sulfonamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its use as an antifibrinolytic agent.
4-(Methylamino)benzoic acid: Important for the preparation of pharmaceutical products, dyes, and preservatives.
Uniqueness
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid is unique due to the presence of both butyl(methyl)amino and methylsulfonamido groups, which confer distinct chemical and biological properties. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C13H20N2O4S |
|---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
4-[butyl(methyl)amino]-3-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C13H20N2O4S/c1-4-5-8-15(2)12-7-6-10(13(16)17)9-11(12)14-20(3,18)19/h6-7,9,14H,4-5,8H2,1-3H3,(H,16,17) |
InChI Key |
NCYFMWQRQPBCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















